2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
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Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde is a chemical compound with the empirical formula C8H7NO3 . It has a molecular weight of 165.15 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound is O=Cc1cnc2OCCOc2c1 . This provides a text-based representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . It has a density of 1.3±0.1 g/cm3 . The boiling point is 317.2±30.0 °C at 760 mmHg . The compound has a molar refractivity of 41.9±0.3 cm3 . The polar surface area is 48 Å2 .Scientific Research Applications
Novel Synthetic Routes and Structures
- Researchers have developed novel synthetic routes for derivatives of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine. For instance, the synthesis of 1‐Substituted 3‐(Dialkylamino)‐9‐oxo‐9H‐indeno[2,1‐c]pyridine‐4‐carbonitriles involved reactions with aromatic aldehydes, providing insights into their structural properties and UV/VIS spectral characteristics (Landmesser et al., 2008).
Modifications in the Dioxane Ring
- A study focused on the synthesis of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, exploring modifications in the non-aromatic ring. This research highlighted the potential of these compounds as intermediates for new therapeutic agents (Bartolomea et al., 2003).
Synthesis from 2-Chloro-3-Pyridinol
- The synthesis of 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine and related compounds from 2-chloro-3-pyridinol was described. This study offered insights into the separation and transformation processes of dioxinopyridine derivatives (Soukri et al., 2003).
properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNRIAMVJSYDHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538031 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde | |
CAS RN |
95849-26-6 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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